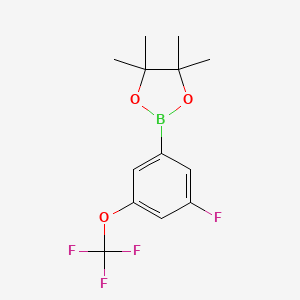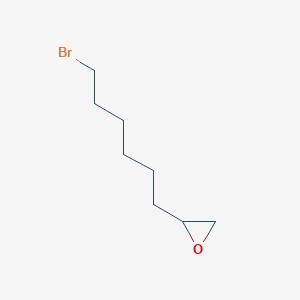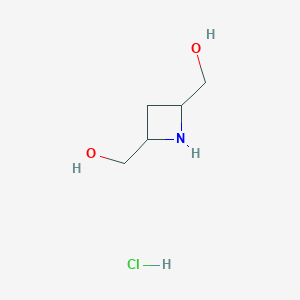
4-Bromophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenanthridine is a brominated derivative of phenanthridine, a nitrogen-containing heterocyclic compound. Phenanthridine and its derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenanthridine typically involves the bromination of phenanthridine. One common method is the Pschorr cyclization of N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline, which yields this compound as a product . This reaction is catalyzed by copper and involves the decomposition of diazonium salts.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of bromine or bromine-containing reagents in the presence of catalysts is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The phenanthridine ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminophenanthridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromophenanthridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromophenanthridine and its derivatives often involves interaction with biological macromolecules, such as DNA or proteins. The bromine atom can facilitate binding to these targets through halogen bonding or other non-covalent interactions. Additionally, the phenanthridine ring system can intercalate into DNA, disrupting its function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Phenanthridine: The parent compound, lacking the bromine atom.
9-Bromophenanthridine: Another brominated derivative with the bromine atom at a different position.
Phenanthroline: A related nitrogen-containing heterocycle with different electronic properties.
Uniqueness: The presence of the bromine atom at the 4-position allows for selective functionalization and the formation of diverse derivatives, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromophenanthridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-15-13(11)12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGSQQNFXMFJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC=C3)Br)N=CC2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
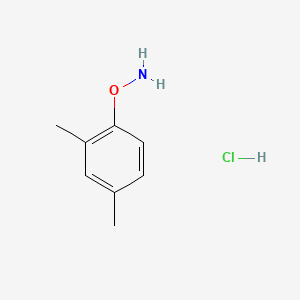
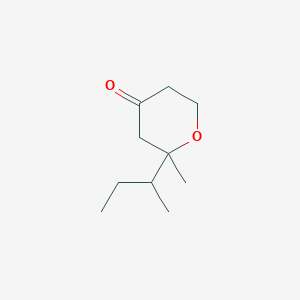
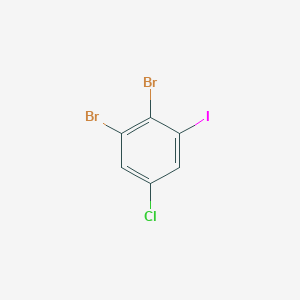

![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)

![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
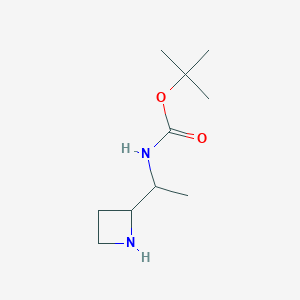
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
